molecular formula C23H21FN4O3 B4511601 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B4511601
M. Wt: 420.4 g/mol
InChI Key: FBGGEYCNLUQVDU-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as the target compound) is a pyridazinyl-acetamide derivative with a molecular formula C23H20F2N4O3 (monoisotopic mass: 438.150347) . Its structure features a 4-fluoro-2-methoxyphenyl-substituted pyridazinone core linked to an indole-ethylacetamide moiety. Notably, structurally related compounds have been investigated for therapeutic applications, including osteoporosis treatment and enzyme inhibition .

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-31-21-12-16(24)6-7-18(21)20-8-9-23(30)28(27-20)14-22(29)25-11-10-15-13-26-19-5-3-2-4-17(15)19/h2-9,12-13,26H,10-11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGGEYCNLUQVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, including the formation of the pyridazinone core and the subsequent coupling with the indole derivative. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The pyridazinone core can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the pyridazinone core can yield dihydropyridazinone derivatives.

Scientific Research Applications

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The pyridazinone core may also contribute to its activity by interacting with enzymes or other proteins involved in disease pathways.

Comparison with Similar Compounds

Key Observations:

  • Fluorine and Methoxy Positioning : The target compound’s 4-fluoro-2-methoxyphenyl group differs from the 2-fluoro-4-methoxyphenyl analog in , which exhibits cathepsin K (CTSK) inhibitory activity. This positional variance may influence target selectivity .
  • Indole Substitution : The indol-3-yl ethyl group distinguishes the target compound from its 6-fluoroindole analog (), though both share similar molecular weights. Bioactivity differences remain uncharacterized .
  • Heterocyclic Modifications: Replacement of the indole-ethylacetamide with a pyridinone-formamido group (Compound X, ) shifts activity toward preventing monoclonal antibody aggregation, highlighting scaffold-dependent target specificity .

Pharmacological and Functional Comparisons

Enzyme Inhibition Profiles

  • CTSK Inhibition : The analog in (2-fluoro-4-methoxyphenyl variant) demonstrates CTSK inhibition, a key mechanism for osteoporosis therapy. The target compound’s 4-fluoro-2-methoxyphenyl group may alter binding to CTSK’s active site due to steric/electronic effects .
  • Acetylcholinesterase (AChE) Inhibition: Pyridazinyl-acetamides in (e.g., ZINC08993868) show AChE inhibition, but the target compound lacks the quinazolinone moiety linked to this activity .

Binding Affinity and Selectivity

  • Compound X () exhibits a binding affinity of −8.1 kcal/mol for antibody stabilization, superior to disaccharides like trehalose (−1.8 kcal/mol). The target compound’s indole-ethyl group may enhance hydrophobic interactions in similar contexts .

Physicochemical Properties

  • Solubility : The target compound’s acetamide and indole groups likely enhance water solubility compared to ester derivatives (e.g., ’s ethyl ester analog) .
  • Stability: The pyridazinone core is prone to hydrolysis under acidic conditions, a trait shared with analogs in (carboxylic acid derivatives) .

Biological Activity

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C23H19FN4O3
  • Molecular Weight : 414.42 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cellular pathways. It has been studied for its potential as an anti-cancer agent , with mechanisms involving:

  • Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
  • Induction of Apoptosis : Studies indicate that it may induce programmed cell death through the activation of caspase pathways.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which may contribute to its therapeutic potential in diseases characterized by chronic inflammation.

Biological Activity Data

Cell Line IC50 (µM) Mechanism
MCF73.79Cell proliferation inhibition
NCI-H46012.50Apoptosis induction
SF-26842.30Anti-inflammatory activity

Case Study 1: Anticancer Activity

A study conducted by Bouabdallah et al. evaluated the cytotoxicity of the compound against multiple cancer cell lines. Results indicated that it exhibited an IC50 value of 3.79 µM against MCF7 cells, demonstrating potent anti-proliferative activity .

Case Study 2: Anti-inflammatory Effects

Research published in MDPI highlighted the anti-inflammatory properties of similar pyridazinyl compounds, suggesting that they can inhibit the release of pro-inflammatory cytokines in vitro . This indicates a potential application in treating inflammatory diseases.

Case Study 3: Mechanistic Insights

Further mechanistic studies showed that the compound could inhibit NF-kB signaling pathways, which are crucial in regulating immune response and inflammation . This suggests that the compound may serve as a dual-action agent targeting both cancer and inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide

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